[(Dimethylamino)sulfonyl](5-chloro-2-methoxyphenyl)amine
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Overview
Description
(Dimethylamino)sulfonylamine is a chemical compound known for its applications in various fields, including biochemistry and organic synthesis. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, a chloro group, and a methoxy group attached to a phenyl ring. It is often used as a reagent in chemical reactions due to its unique properties.
Scientific Research Applications
(Dimethylamino)sulfonylamine has several scientific research applications:
Biochemistry: It is used as a fluorescent labeling reagent for amino acids, proteins, and peptides.
Organic Synthesis: The compound is used in various organic synthesis reactions, including coupling reactions and the formation of sulfonamide derivatives.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds and as a reagent in drug discovery research.
Mechanism of Action
Target of Action
A structurally similar compound, 1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea, has been reported to target the serine/threonine-protein kinase chk1 in humans . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
Based on the structural similarity to the aforementioned compound, it may interact with its target enzyme, potentially altering its activity and leading to changes in cellular processes .
Biochemical Pathways
If it indeed targets the serine/threonine-protein kinase chk1, it could influence pathways related to cell cycle regulation and dna repair .
Result of Action
If it acts similarly to the structurally related compound, it could potentially influence cell cycle progression and DNA repair mechanisms .
Preparation Methods
The synthesis of (Dimethylamino)sulfonylamine typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.
Chemical Reactions Analysis
(Dimethylamino)sulfonylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with primary and secondary amines to form stable sulfonamide adducts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include amines, palladium catalysts, and boron reagents. The major products formed from these reactions are typically sulfonamide derivatives and coupled products.
Comparison with Similar Compounds
(Dimethylamino)sulfonylamine can be compared to other similar compounds, such as:
Dansyl Chloride:
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan derivatives, have diverse biological activities and are used in various scientific research applications.
The uniqueness of (Dimethylamino)sulfonylamine lies in its specific combination of functional groups, which confer distinct reactivity and fluorescent properties, making it valuable for specialized applications in biochemistry and organic synthesis.
Properties
IUPAC Name |
4-chloro-2-(dimethylsulfamoylamino)-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-12(2)16(13,14)11-8-6-7(10)4-5-9(8)15-3/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNDCPKUMUWPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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